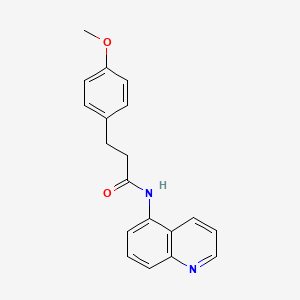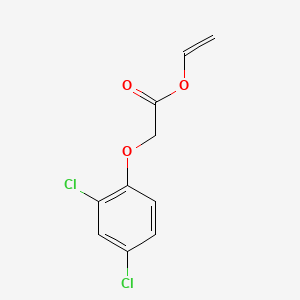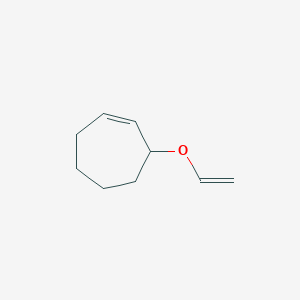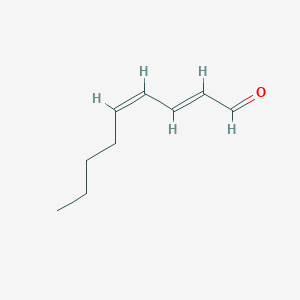
(E,Z)-2,4-nonadienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E,Z)-2,4-Nonadienal is an organic compound with the molecular formula C9H14O. It is a type of aldehyde characterized by the presence of two double bonds in its structure, which can exist in different geometric configurations (E and Z). This compound is known for its strong, fatty, and green odor, which is often associated with the aroma of cucumbers and melons. It is commonly found in various natural sources, including essential oils and certain food products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(E,Z)-2,4-Nonadienal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Another method is the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate esters and aldehydes under basic conditions to produce the desired compound. The choice of base and solvent can influence the E/Z selectivity of the product.
Industrial Production Methods
In industrial settings, this compound is often produced through the oxidation of corresponding alcohols or by the isomerization of other dienals. Catalysts such as palladium or rhodium complexes are commonly used to achieve high yields and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(E,Z)-2,4-Nonadienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products
Oxidation: Nonanoic acid.
Reduction: 2,4-Nonadienol.
Substitution: Various substituted alkenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E,Z)-2,4-Nonadienal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studies have shown its role in plant defense mechanisms and as a signaling molecule in certain insects.
Medicine: Research is ongoing to explore its potential antimicrobial and antioxidant properties.
Industry: It is used in the flavor and fragrance industry to impart a fresh, green aroma to products.
Wirkmechanismus
The mechanism of action of (E,Z)-2,4-Nonadienal involves its interaction with various molecular targets. In biological systems, it can react with nucleophiles such as amino acids and proteins, leading to the formation of adducts. This reactivity is attributed to the presence of the aldehyde group and the conjugated double bonds, which make it an electrophilic compound.
Vergleich Mit ähnlichen Verbindungen
(E,Z)-2,4-Nonadienal can be compared with other similar compounds such as:
(E,E)-2,4-Nonadienal: Similar structure but different geometric configuration, leading to variations in odor and reactivity.
2-Nonenal: Lacks the second double bond, resulting in different chemical properties and applications.
2,4-Decadienal: Has an additional carbon in the chain, which affects its physical and chemical characteristics.
Conclusion
This compound is a versatile compound with significant importance in various fields of research and industry Its unique structure and reactivity make it a valuable tool in organic synthesis, biological studies, and the flavor and fragrance industry
Eigenschaften
CAS-Nummer |
21661-99-4 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
(2E,4Z)-nona-2,4-dienal |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h5-9H,2-4H2,1H3/b6-5-,8-7+ |
InChI-Schlüssel |
ZHHYXNZJDGDGPJ-IGTJQSIKSA-N |
Isomerische SMILES |
CCCC/C=C\C=C\C=O |
Kanonische SMILES |
CCCCC=CC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


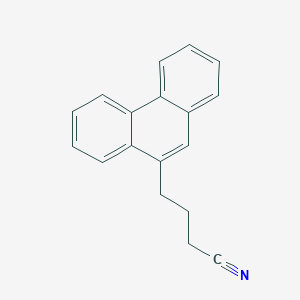
![4-amino-3-[(4-methyl-2-quinolinyl)oxymethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B14140532.png)
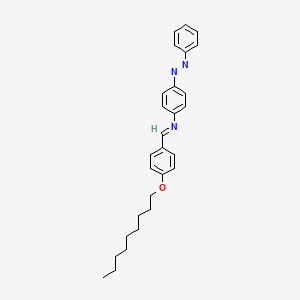
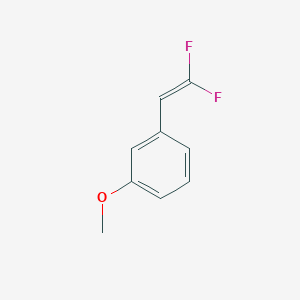

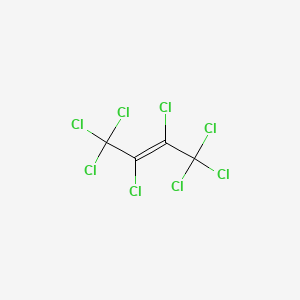
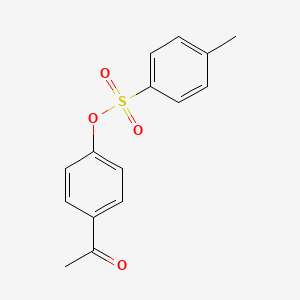
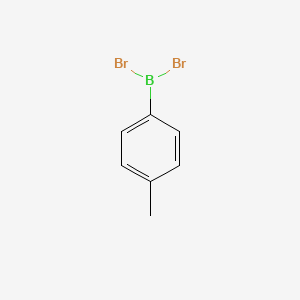
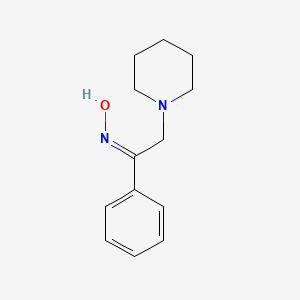
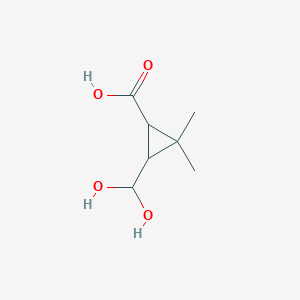
![4-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzoic acid](/img/structure/B14140602.png)
